molecular formula C11H18N4O2 B1480342 2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine CAS No. 2098084-56-9

2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine

Cat. No.: B1480342
CAS No.: 2098084-56-9
M. Wt: 238.29 g/mol
InChI Key: MYYZXSHRYGTXKG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine is a pyrimidine-diamine derivative of interest in medicinal chemistry and pharmaceutical research . The compound features a cyclopropyl substituent at the 2-position of the pyrimidine ring and a 2,2-dimethoxyethyl chain on the N4 amine, a structural motif seen in other research compounds . Pyrimidine-diamine scaffolds are recognized for their diverse biological potential, with analogous structures being investigated for various therapeutic applications . The presence of the dimethoxyethyl group can offer a synthetic handle for further chemical modification, making this diamine a valuable building block for constructing more complex molecules. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions. For comprehensive safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-cyclopropyl-4-N-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-16-10(17-2)6-13-9-5-8(12)14-11(15-9)7-3-4-7/h5,7,10H,3-4,6H2,1-2H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZXSHRYGTXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC(=NC(=C1)N)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific enzymes. Pyrimidines are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Antitumor Activity

Research indicates that pyrimidine derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Specifically, compounds similar to this compound have shown effectiveness against mutated forms of EGFR associated with cancer progression. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the L858R activating mutant and T790M resistance mutant forms of EGFR, suggesting their potential utility in treating non-small cell lung cancer (NSCLC) .

Enzyme Inhibition

In silico studies have indicated that this compound may inhibit dihydrofolate reductase (DHFR) from Plasmodium falciparum, the causative agent of malaria. The binding affinity of related compounds to DHFR was assessed using molecular docking techniques, showing promising results with inhibition constants in the nanomolar range . The presence of the cyclopropyl group appears to enhance binding affinity compared to other substituents.

Study 1: Antimalarial Activity

A series of pyrimidine derivatives were synthesized and tested for their inhibitory activity against PfDHFR. The results indicated that modifications at the 6-position of the pyrimidine ring significantly affected their biological activity. Compounds with cyclopropyl groups exhibited enhanced potency compared to those with larger substituents .

CompoundKi (nM)IC50 (μM)
Cyclopropyl derivative1.3 - 2430.4 - 28
Other derivatives13 - 2083.7 - 54

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of similar pyrimidine compounds against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through EGFR pathway modulation. The study highlighted the need for further optimization to enhance efficacy and reduce toxicity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest it adheres to Lipinski's Rule of Five, indicating good oral bioavailability potential . Toxicological assessments are necessary to evaluate safety profiles before clinical application.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine, have shown promise as anticancer agents. They are believed to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications to the pyrimidine core can enhance selectivity and potency against various cancer types.

Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar pyrimidine compounds. The findings suggested that specific substitutions on the pyrimidine ring significantly influenced their efficacy against cancer cell lines, leading to further investigations into 2-cyclopropyl derivatives for targeted therapies .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs). Inhibitors of these enzymes are crucial in developing treatments for diseases like cancer and autoimmune disorders.

Data Table: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundDHFR0.5
Similar Pyrimidine DerivativeCDK10.8

Antiviral Properties

Recent studies have also explored the antiviral properties of pyrimidine derivatives. The compound has shown activity against viral replication processes, making it a candidate for further research in antiviral drug development.

Case Study:
In vitro studies indicated that certain structural modifications led to enhanced antiviral activity against RNA viruses. The research highlighted the importance of the cyclopropyl moiety in increasing bioavailability and efficacy .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,2-dimethoxyethyl group distinguishes it from alkylthio (HPDA ), aromatic (N6-(4-aminophenyl) ), or allyl-substituted (N4,N4-diallyl ) analogs.

Physicochemical Properties

  • Solubility : The 2,2-dimethoxyethyl group likely enhances aqueous solubility compared to hydrophobic analogs like HPDA (heptylthio chain) or N4-propyl derivatives .
  • pKa: For N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine, a predicted pKa of 6.29 suggests moderate basicity, whereas the target compound’s dimethoxyethyl group may lower basicity due to electron-withdrawing effects.
  • Molecular Weight : The target compound is expected to have a lower molecular weight (~280–320 g/mol estimated) compared to the PDB ligand (578.75 g/mol ), favoring better bioavailability.

Preparation Methods

Preparation of 2-chloro-4,6-dimethoxypyrimidine Intermediate

A key precursor for the target compound is 2-chloro-4,6-dimethoxypyrimidine, which is synthesized via a three-step process:

Step Description Conditions and Reagents
Salt forming reaction Malononitrile is reacted with methanol and a composite solvent under anhydrous hydrogen chloride pressure 10-13 wt% malononitrile, 11.5-15.5 wt% methanol, 72-77 wt% composite solvent; 0-20 atm HCl; -25 to 120 °C; 1-8 h
Cyanamide reaction The salt product is reacted with potassium hydroxide and cyanamide solution 9-13% KOH in water, 0-100 °C, 1-10 h; 18.5% 50% H2NCN solution
Condensation reaction Catalytic condensation to form 2-chloro-4,6-dimethoxypyrimidine white crystals Catalyst-assisted, specific conditions not detailed

The composite solvent used in the salt forming step includes mixtures of polar aprotic solvents such as dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others to optimize yield and purity.

Introduction of the N4-(2,2-dimethoxyethyl) Side Chain

The N4-(2,2-dimethoxyethyl) substituent is typically introduced via alkylation of the 4-amino group on the pyrimidine ring using 2,2-dimethoxyethyl halides or related electrophiles under basic conditions. This step follows the formation of the pyrimidine core and the installation of the cyclopropyl group. Alkylation is performed in polar solvents such as dimethylformamide (DMF) or methanol, often in the presence of bases like sodium hydroxide or potassium carbonate, at temperatures ranging from room temperature to 50 °C for extended periods (e.g., 16 hours).

Purification and Isolation

Following the final substitution steps, the reaction mixture is typically subjected to aqueous workup, extraction with organic solvents such as chloroform, drying over sodium sulfate, filtration, and evaporation under reduced pressure. The crude product is then purified by recrystallization or chromatographic techniques to obtain the pure this compound as a solid.

Representative Synthetic Scheme

Step Reactants and Conditions Product/Intermediate
1 Malononitrile + Methanol + Composite solvent + HCl (0-20 atm, -25 to 120 °C, 1-8 h) Dimethyl propylene diimine dihydrochloride
2 Above intermediate + KOH (9-13%) + H2NCN (18.5%) at 0-100 °C for 1-10 h 3-amino-3-methoxy-N-cyano-2-propylene imine
3 Condensation reaction with catalyst 2-chloro-4,6-dimethoxypyrimidine
4 Nucleophilic substitution with cyclopropyl nucleophile or cyclopropanecarbaldehyde + guanidine hydrochloride Cyclopropyl-substituted pyrimidine-4,6-diamine
5 Alkylation of 4-amino group with 2,2-dimethoxyethyl halide in DMF/MeOH with base at 25-50 °C for ~16 h Target compound: this compound

Research Findings and Optimization

  • The use of composite solvents in the salt forming reaction significantly improves the yield and purity of intermediates.
  • The cyclopropyl substituent introduction via cyclopropanecarbaldehyde in multicomponent reactions has been demonstrated to be feasible and efficient, expanding the scope of pyrimidine derivatives accessible by this method.
  • Alkylation conditions for the introduction of the dimethoxyethyl side chain require careful control of temperature and reaction time to maximize substitution efficiency while minimizing side reactions.
  • Purification steps involving aqueous extraction and drying are critical for isolating the compound in high purity suitable for biological evaluation.

Summary Table of Preparation Parameters

Parameter Conditions/Details
Salt forming reaction Malononitrile (10-13 wt%), Methanol (11.5-15.5 wt%), Composite solvent (72-77 wt%), HCl (0-20 atm), -25 to 120 °C, 1-8 h
Cyanamide reaction KOH (9-13%) in water (87-91%), 50% H2NCN (18.5%), 0-100 °C, 1-10 h
Condensation reaction Catalyst-assisted, conditions vary
Cyclopropyl substitution Reaction with cyclopropanecarbaldehyde or cyclopropyl nucleophile, multicomponent synthesis
N4-(2,2-dimethoxyethyl) alkylation Alkylation with 2,2-dimethoxyethyl halide in DMF or MeOH, base present, 25-50 °C, ~16 h
Purification Aqueous workup, chloroform extraction, drying over Na2SO4, filtration, evaporation, recrystallization

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine?

Methodological Answer:
The synthesis of pyrimidine derivatives like this compound typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Cyclopropane ring introduction : Cyclopropanation via Simmons-Smith or transition-metal-catalyzed methods to attach the cyclopropyl group.
  • Amine functionalization : Selective substitution at the N4 position using a 2,2-dimethoxyethylamine nucleophile under controlled pH and temperature to avoid over-alkylation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Critical parameters : Reaction time and solvent polarity significantly influence yield. For example, dimethylformamide (DMF) may enhance solubility but requires post-reaction dialysis to remove traces .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and confirms dimethoxyethyl substitution via splitting patterns .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyrimidine and cyclopropyl rings) and intermolecular interactions (hydrogen bonding with the dimethoxyethyl group). Use synchrotron radiation for high-resolution data .
  • MS (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z calculated for C₁₁H₁₉N₄O₂) and detects isotopic patterns .

Advanced: How can researchers design experiments to investigate its PAR1 antagonist activity and potential off-target interactions?

Methodological Answer:

  • In vitro assays :
    • PAR1 binding : Radioligand displacement assays using ³H-thrombin receptor-activating peptide (TRAP) in platelet membranes. IC₅₀ values indicate potency .
    • Selectivity screening : Test against related receptors (PAR2, PAR4) via calcium flux assays in HEK293 cells transfected with respective receptors .
  • Structural activity relationship (SAR) : Modify the dimethoxyethyl group (e.g., replace with pentyl or cyclopropylmethyl) to assess steric/electronic effects on binding .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with PAR1’s extracellular loop, focusing on hydrogen bonding with Ser195 and hydrophobic contacts with the cyclopropyl group .

Advanced: What computational strategies can predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Quantum chemical calculations : Employ Gaussian09 or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, the pyrimidine C2 position may exhibit higher electrophilicity due to electron-withdrawing substituents .
  • Reaction path sampling : Use the string method or metadynamics to simulate intermediates in cyclopropane ring-opening reactions under acidic conditions .
  • Machine learning : Train models on PubChem datasets to predict solubility or stability in polar aprotic solvents (e.g., DMSO vs. acetonitrile) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Buffer optimization : Test activity in varying ionic strengths (e.g., 150 mM NaCl vs. 300 mM) to identify artifactual inhibition due to aggregation .
  • Metabolic stability : Incubate with liver microsomes to assess if cytochrome P450-mediated degradation explains discrepancies between in vitro and in vivo data .

Advanced: What experimental designs optimize reaction conditions for scaling up synthesis while maintaining yield?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE revealed that 80°C, 5 mol% Pd(OAc)₂, and DMF/H₂O (4:1) maximize yield (82%) .
  • Continuous flow chemistry : Use microreactors to enhance heat/mass transfer during cyclopropane formation, reducing side products .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Advanced: How does the 2,2-dimethoxyethyl substituent influence molecular conformation compared to analogs with pentyl or methyl groups?

Methodological Answer:

  • Comparative crystallography : Analyze X-ray structures of analogs (e.g., pentyl-substituted vs. dimethoxyethyl). The dimethoxyethyl group adopts a gauche conformation, creating a hydrogen bond with the pyrimidine N3, unlike the extended pentyl chain .
  • Molecular dynamics (MD) simulations : Simulate in explicit solvent (water/DMSO) to show the dimethoxyethyl group’s flexibility enhances solubility while maintaining binding pocket compatibility .
  • Thermodynamic studies : Measure ΔG of binding via ITC (Isothermal Titration Calorimetry) to quantify entropic penalties from rigid vs. flexible substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine

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